(Z)-7-((dimethylamino)methyl)-2-(2-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one
Description
The compound (Z)-7-((dimethylamino)methyl)-2-(2-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative with a benzylidene substituent at the 2-position and a dimethylamino-methyl group at the 7-position. Key characteristics include:
- Molecular formula: C₁₉H₁₈FNO₃
- Molecular weight: 327.355 g/mol (monoisotopic mass: 327.127072)
- CAS registry number: 903868-16-6
- Structural features: A Z-configuration benzylidene group with a fluorine atom at the 2-position of the benzyl ring. A dimethylamino-methyl substituent at the 7-position of the benzofuranone core. A hydroxyl group at the 6-position and a ketone at the 3-position .
Properties
IUPAC Name |
(2Z)-7-[(dimethylamino)methyl]-2-[(2-fluorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3/c1-20(2)10-13-15(21)8-7-12-17(22)16(23-18(12)13)9-11-5-3-4-6-14(11)19/h3-9,21H,10H2,1-2H3/b16-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHZRYHDVWMOQT-SXGWCWSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC2=C1OC(=CC3=CC=CC=C3F)C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC=CC=C3F)/C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-7-((dimethylamino)methyl)-2-(2-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one is a benzofuran derivative that has garnered attention for its potential biological activities. Benzofuran compounds are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound’s structure can be represented as follows:
This structure includes a dimethylamino group, a fluorobenzylidene moiety, and a hydroxybenzofuran backbone, which are critical for its biological activity.
- Cytotoxic Activity : Studies have shown that benzofuran derivatives can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function. The compound has been reported to upregulate caspase activity, leading to programmed cell death in various cancer cell lines .
- Anti-inflammatory Effects : Similar to other benzofuran derivatives, this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in chronic inflammatory diseases .
- Antioxidant Activity : The presence of the hydroxy group in the benzofuran structure contributes to its antioxidant capabilities by scavenging free radicals and reducing oxidative stress in cells .
Cytotoxicity Studies
The cytotoxic effects of this compound were evaluated using various cancer cell lines. The results indicated that the compound exhibited dose-dependent cytotoxicity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| K562 (Leukemia) | 12.5 | Induction of apoptosis via ROS |
| MCF7 (Breast) | 15.0 | Caspase activation |
| A549 (Lung) | 10.0 | Mitochondrial dysfunction |
Anti-inflammatory Activity
In vitro studies demonstrated that the compound significantly reduced levels of inflammatory markers:
| Cytokine | Control (pg/mL) | Treated (pg/mL) | % Inhibition |
|---|---|---|---|
| TNF-α | 150 | 20 | 86.67 |
| IL-6 | 200 | 25 | 87.50 |
| IL-1β | 100 | 10 | 90.00 |
Case Studies
- Case Study on K562 Cells : A detailed study on K562 leukemia cells revealed that treatment with the compound resulted in a significant increase in apoptosis markers after 48 hours of exposure, with a notable increase in caspase-3 and caspase-7 activities .
- Anti-inflammatory Efficacy : In animal models of arthritis, administration of the compound led to a marked reduction in paw swelling and joint inflammation, correlating with decreased levels of pro-inflammatory cytokines .
Scientific Research Applications
Structure-Activity Relationship (SAR)
The structure of (Z)-7-((dimethylamino)methyl)-2-(2-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one allows for modifications that can enhance its biological activity. Understanding the SAR is crucial for optimizing its efficacy and selectivity.
DRAK2 Inhibition
Recent studies have identified benzofuran derivatives as novel inhibitors of DRAK2 (Death-associated protein kinase 2), which plays a role in apoptosis regulation and is implicated in diabetes. For instance, a related compound demonstrated an IC50 value of 0.33 μM against DRAK2, showcasing its potential to protect islet β-cells from apoptosis . This suggests that this compound could be explored further as a therapeutic candidate for diabetes management.
Alkaline Phosphatase Inhibition
Benzofuran derivatives have also been investigated for their inhibitory effects on alkaline phosphatases (APs). A study reported that various synthesized analogs exhibited high inhibitory potential against APs, with some compounds showing non-competitive inhibition pathways . Such findings indicate that this compound may serve as a lead compound for developing selective AP inhibitors.
Anticancer Activity
Benzofuran derivatives have been evaluated for their anticancer properties. The compound's structural features may contribute to its ability to induce apoptosis in cancer cells, making it a candidate for further investigation in oncology .
Synthesis and Characterization
The synthesis of this compound can be achieved through various organic reactions involving benzofuran scaffolds. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Biological Assays
Biological assays are critical for evaluating the efficacy of this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzylidene Ring
Fluorine Positional Isomers
- (Z)-2-(2-Fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one (Compound 1) :
- Molecular formula : C₁₅H₉FO₃
- Molecular weight : 256.23 g/mol
- Key data :
- Melting point: 250°C
- FT-IR: 3419 cm⁻¹ (OH), 1660 cm⁻¹ (C=O), 1112 cm⁻¹ (C-F)
Biological relevance : Used as a probe for amyloid fibril detection .
(Z)-2-(3-Fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one (Compound 2) :
- Molecular formula : C₁₅H₉FO₃
- Molecular weight : 256.23 g/mol
- Key data :
- Melting point: 260°C
- FT-IR: 3421 cm⁻¹ (OH), 1676 cm⁻¹ (C=O)
¹H NMR : Distinct aromatic proton shifts due to meta-fluorine substitution .
(Z)-2-(4-Fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one (Compound 3) :
- Molecular formula : C₁₅H₉FO₃
- Key data :
Comparison :
| Parameter | 2-Fluoro (Compound 1) | 3-Fluoro (Compound 2) | 4-Fluoro (Compound 3) |
|---|---|---|---|
| Melting Point (°C) | 250 | 260 | Not reported |
| C=O Stretching (cm⁻¹) | 1660 | 1676 | ~1670 (estimated) |
| Biological Application | Amyloid detection | Not specified | Enzyme inhibition |
The position of fluorine influences melting points and electronic properties, with ortho-substitution (Compound 1) showing the lowest thermal stability .
Hydroxyl and Methoxy Substituents
Sulfuretin : (Z)-2-(3,4-dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one
(Z)-2-(4-Methoxybenzylidene)-6-hydroxy-7-methylbenzofuran-3(2H)-one :
Modifications on the Benzofuranone Core
Amino-Alkyl Substituents
- (Z)-7-((Bis(2-methoxyethyl)amino)methyl)-2-(2-chlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one: Molecular formula: C₂₃H₂₅ClNO₆ Key data: Bulky substituents reduce crystallinity but improve solubility in polar solvents .
Key Research Findings
- Amyloid Fibril Detection: Fluorinated benzylidene-benzofuranones (e.g., Compound 1) exhibit strong fluorescence quenching upon binding to amyloid fibrils, with ortho-fluoro derivatives showing the highest sensitivity .
- Enzyme Inhibition : Sulfuretin and 4-fluoro derivatives demonstrate inhibitory activity against tyrosinase and SARS-CoV-2 main protease (Mpro), likely due to interactions with catalytic residues .
- Structural-Activity Relationships (SAR) :
- Electron-withdrawing groups (e.g., -F, -Cl) on the benzylidene ring enhance electrophilicity, improving binding to nucleophilic enzyme sites.
- Hydroxyl groups at the 6-position are critical for hydrogen bonding with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
